3-Bromo-6-methylpicolinic acid
Overview
Description
3-Bromo-6-methylpicolinic acid: is an organic compound that contains both bromine and a picolinic acid moiety. It has been studied for its potential biological and medicinal properties, as well as for its usefulness in materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methylpicolinic acid typically involves the bromination of 6-methylpicolinic acid. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-methylpicolinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Organolithium or Grignard reagents in anhydrous ether.
Oxidation Reactions: Potassium permanganate in an aqueous medium.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution Reactions: Various substituted picolinic acids.
Oxidation Reactions: this compound is converted to 3-Bromo-6-carboxypicolinic acid.
Reduction Reactions: this compound is converted to 3-Bromo-6-methylpicolinic alcohol.
Scientific Research Applications
Chemistry: 3-Bromo-6-methylpicolinic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and its potential role in cancer treatment.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which 3-Bromo-6-methylpicolinic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to zinc finger proteins, altering their structure and disrupting zinc binding, which inhibits their function . This mechanism is particularly relevant in its potential therapeutic applications, where it can modulate the activity of enzymes and proteins involved in disease pathways .
Comparison with Similar Compounds
- 6-Bromo-3-methylpicolinic acid
- 5-Bromopicolinic acid
- 2-Bromo-5-methylpyridine
Comparison: 3-Bromo-6-methylpicolinic acid is unique due to the specific positioning of the bromine and methyl groups on the picolinic acid moiety. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the bromine atom at the 3-position and the methyl group at the 6-position can influence the compound’s reactivity and binding affinity to molecular targets .
Properties
IUPAC Name |
3-bromo-6-methylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOLBWQGTJFFIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619765 | |
Record name | 3-Bromo-6-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
779344-30-8 | |
Record name | 3-Bromo-6-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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